molecular formula C19H24F3N3O B14932120 N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide

Cat. No.: B14932120
M. Wt: 367.4 g/mol
InChI Key: JFGSHFQXGUXJTE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide is a complex organic compound that features a unique combination of adamantyl, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide typically involves multiple stepsThe reactions are often carried out under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Various substitution reactions can occur, particularly at the pyrazole ring and the adamantyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring or the adamantyl moiety.

Scientific Research Applications

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the adamantyl group provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide stands out due to its combination of the adamantyl, cyclopropyl, and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24F3N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C19H24F3N3O/c20-19(21,22)16-6-15(14-1-2-14)25(24-16)10-17(26)23-18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-14H,1-5,7-10H2,(H,23,26)

InChI Key

JFGSHFQXGUXJTE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC34CC5CC(C3)CC(C5)C4)C(F)(F)F

Origin of Product

United States

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